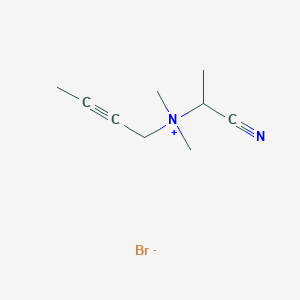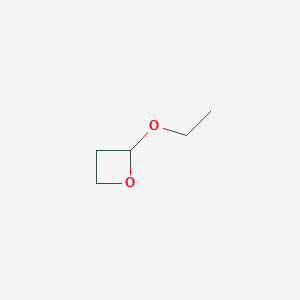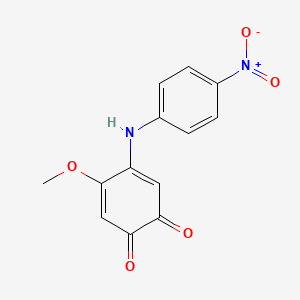
Tritriacontane-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritriacontane-12,14-dione is a long-chain alkane with a molecular formula of C33H64O2. It is a β-diketone, meaning it has two ketone groups located at the 12th and 14th positions of the tritriacontane chain. This compound is a part of the cuticular waxes found in various plant species, where it plays a role in protecting plants from environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tritriacontane-12,14-dione typically involves the oxidation of tritriacontane, a long-chain alkane. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperatures to ensure the selective oxidation of the desired carbon atoms .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and niche industries. large-scale synthesis can be achieved through continuous flow reactors that allow for precise control of reaction conditions, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tritriacontane-12,14-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere
Major Products Formed
Oxidation: Formation of tritriacontane-12,14-dioic acid.
Reduction: Formation of tritriacontane-12,14-diol.
Substitution: Formation of various substituted tritriacontane derivatives depending on the nucleophile used
Scientific Research Applications
Tritriacontane-12,14-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain alkanes and their reactions.
Biology: Investigated for its role in plant cuticular waxes and its impact on plant physiology.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty waxes and coatings.
Mechanism of Action
The mechanism of action of tritriacontane-12,14-dione in biological systems involves its incorporation into the cuticular wax layer of plants. This wax layer acts as a barrier, reducing water loss and protecting against pathogens and herbivores. The molecular targets include the plant’s epidermal cells, where the compound integrates into the lipid matrix, enhancing the hydrophobic properties of the cuticle .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane-14,16-dione: Another β-diketone found in plant cuticular waxes.
Triacontane-14,15-dione: A shorter-chain β-diketone with similar properties.
Pentatriacontane-14,16-dione: A longer-chain β-diketone with similar functional groups.
Uniqueness
Tritriacontane-12,14-dione is unique due to its specific chain length and the position of its ketone groups. This specific structure imparts distinct physical and chemical properties, making it particularly effective in forming hydrophobic barriers in plant cuticles .
Properties
CAS No. |
63142-47-2 |
|---|---|
Molecular Formula |
C33H64O2 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
tritriacontane-12,14-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-30-33(35)31-32(34)29-27-25-23-21-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
IXYSMBBIFVNPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-](/img/structure/B14520804.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)







